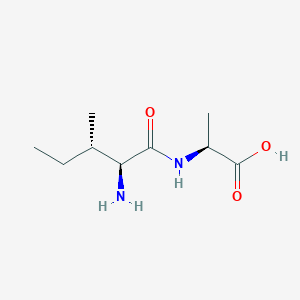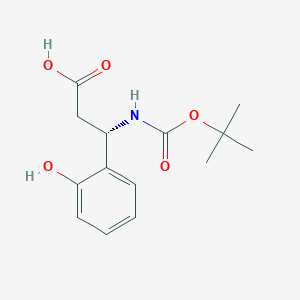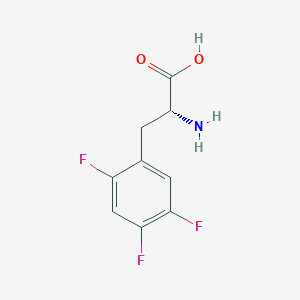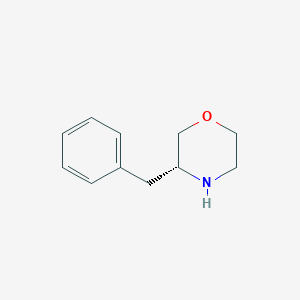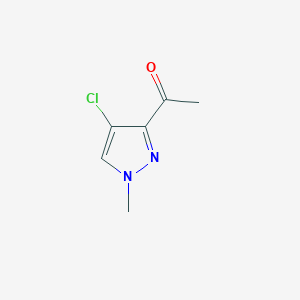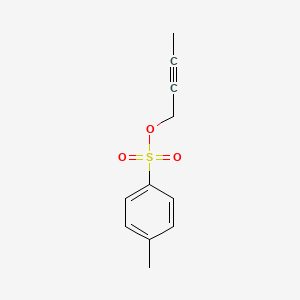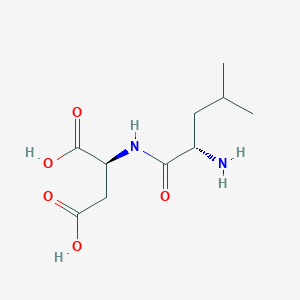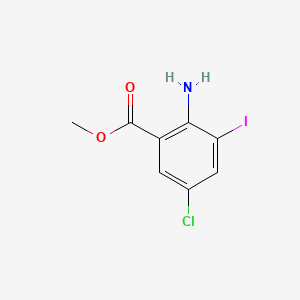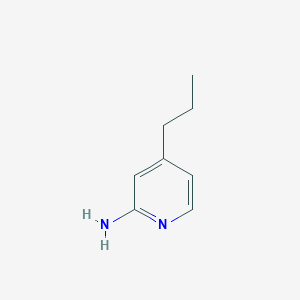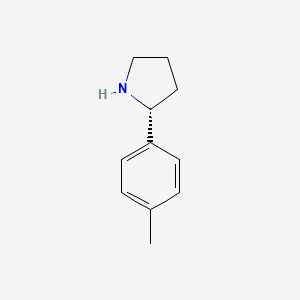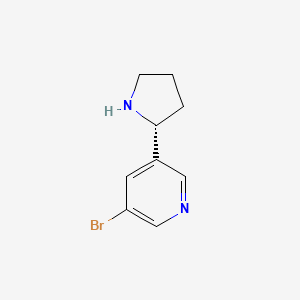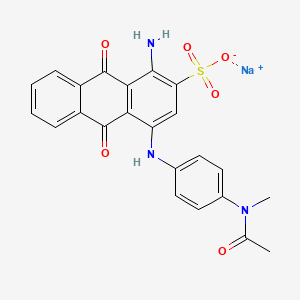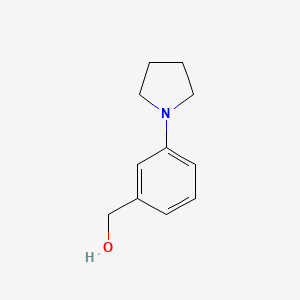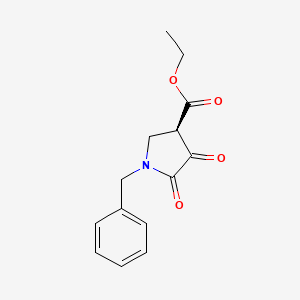![molecular formula C30H22N2 B1588469 N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline CAS No. 95993-52-5](/img/no-structure.png)
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline, also known as Pyrene-Phenylalanine (PP), is a fluorescent probe used in scientific research. This compound has unique properties that make it useful in various scientific fields, including biochemistry, biophysics, and cell biology.
Mecanismo De Acción
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a fluorescent probe that works by emitting light when excited by a light source. The probe is incorporated into a biological system, such as a protein or lipid bilayer, and its fluorescence properties are used to study the system. The fluorescence intensity and lifetime of N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine are sensitive to changes in its environment, such as changes in pH, temperature, and polarity. This makes it an ideal probe for studying biological systems under different conditions.
Efectos Bioquímicos Y Fisiológicos
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a non-toxic compound that does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool and is not intended for use as a drug or therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine has several advantages as a research tool. It is easy to synthesize, stable, and has unique fluorescence properties that make it an ideal probe for studying biological systems. However, there are also limitations to its use. N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, its fluorescence properties may be affected by the presence of other fluorophores in the system, which can complicate data interpretation.
Direcciones Futuras
For the use of N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine include the study of protein aggregation, protein-membrane interactions, and small molecule-protein binding.
Métodos De Síntesis
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine can be synthesized using a simple one-pot reaction between pyrene-1-carboxaldehyde and N-phenylalanine. The reaction takes place in anhydrous ethanol and is catalyzed by acetic acid. The product is then purified using column chromatography to obtain a pure compound with a yield of approximately 60%.
Aplicaciones Científicas De Investigación
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is widely used as a fluorescent probe in scientific research. It has been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine has also been used to study the binding of small molecules to proteins and to monitor the activity of enzymes. Its unique fluorescence properties make it an ideal probe for studying biological systems.
Propiedades
Número CAS |
95993-52-5 |
|---|---|
Nombre del producto |
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline |
Fórmula molecular |
C30H22N2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C30H22N2/c1-21-19-28-24(18-17-23-16-15-22-9-8-14-27(21)29(22)30(23)28)20-31-32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-20H,1H3/b31-20+ |
Clave InChI |
GJIOZZDVNXBUMQ-AJBULDERSA-N |
SMILES isomérico |
CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)/C=N/N(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)C=NN(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)C=NN(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



